molecular formula C18H16N4O3 B2358826 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea CAS No. 1428366-59-9

1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Cat. No.: B2358826
CAS No.: 1428366-59-9
M. Wt: 336.351
InChI Key: WJTLNDVMUACAFV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-(6-oxo-1,6-dihydropyridazin-3-yl)phenylamine through a cyclization reaction of appropriate precursors under controlled conditions.

    Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Optimization of Reaction Parameters: Such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification Techniques: Including crystallization, filtration, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Including Lewis acids or bases to facilitate substitution reactions.

Major Products:

    Oxidation Products: Phenolic derivatives with altered electronic properties.

    Reduction Products: Hydroxyl derivatives with potential changes in biological activity.

    Substitution Products: Halogenated or nitrated derivatives with modified reactivity.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea: Differing by the presence of a hydroxyl group instead of a methoxy group.

    1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiourea: Featuring a thiourea moiety instead of a urea moiety.

Uniqueness:

    Methoxy Group: The presence of the methoxy group in 1-(2-Methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can influence its electronic properties and reactivity, making it distinct from its analogs.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a compound of interest for further research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-16-9-5-4-8-15(16)20-18(24)19-13-7-3-2-6-12(13)14-10-11-17(23)22-21-14/h2-11H,1H3,(H,22,23)(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTLNDVMUACAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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